molecular formula C11H12F2N2O B1470065 1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one CAS No. 1538861-58-3

1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one

Cat. No.: B1470065
CAS No.: 1538861-58-3
M. Wt: 226.22 g/mol
InChI Key: OMUYHKPPUKPXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one is a synthetic organic compound that features an azetidine ring and a difluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one typically involves the formation of the azetidine ring followed by the introduction of the difluorophenyl group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the difluorophenyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized forms.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active compound.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to Receptors: Interaction with specific receptors to elicit a biological response.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminoazetidin-1-yl)-2-phenylethan-1-one: Lacks the difluorophenyl group.

    1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenyl)ethan-1-one: Contains a single fluorine atom instead of two.

Uniqueness

1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one is unique due to the presence of the difluorophenyl group, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-8-2-1-7(10(13)4-8)3-11(16)15-5-9(14)6-15/h1-2,4,9H,3,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUYHKPPUKPXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one
Reactant of Route 3
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one
Reactant of Route 5
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.